

physical characteristics of Nerol-d6

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Compound of Interest

Compound Name: Nerol-d6
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An In-Depth Technical Guide to the Physical Characteristics of **Nerol-d6**

Introduction

Nerol-d6 is the deuterated form of Nerol, a naturally occurring monoterpenoid alcohol found in the essential oils of many plants, including neroli and lemongrass.[1][2] As a stable isotope-labeled compound, **Nerol-d6** serves as an invaluable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are nearly identical to those of its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of six deuterium atoms. This guide provides a comprehensive overview of the physical characteristics of **Nerol-d6**, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and analytical workflows.

Physical and Chemical Properties

The fundamental physical and chemical data for **Nerol-d6** are summarized below. For properties not explicitly measured for the deuterated form, the data for unlabeled Nerol are provided as a close approximation, given that isotopic labeling has a minimal effect on these characteristics.

Property	Value
Chemical Name	(2Z)-3,7-Dimethylocta-2,6-dien-1-ol-d6
Synonyms	cis-3,7-Dimethyl-2,6-octadien-1-ol-d6, Neryl alcohol-d6
CAS Number	66063-45-4[1][3]
Molecular Formula	C ₁₀ H ₁₂ D ₆ O[3][4]
Molecular Weight	160.29 g/mol [4][5]
Accurate Mass	160.173 Da[5]
Appearance	Colorless liquid[2][6]
Odor	Fresh, sweet, rose-like odor[2][7]
Boiling Point	103-105 °C at 9 mmHg[7][8] 224-225 °C at 745 mmHg[2]
Density	0.876 - 0.881 g/mL at 25 °C[2][6][7]
Refractive Index	1.474 (n ₂₀ /D)[7]
Flash Point	92 - 107 °C (closed cup)[6][7][9]
Solubility	Miscible in ethanol, ether, and chloroform; nearly insoluble in water.[7][10]
Chemical Stability	Stable under recommended storage conditions. [8][9]

Experimental Protocols

The determination of the physical characteristics listed above involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure, as it varies with pressure.

- Apparatus: A distillation flask, condenser, thermometer, heating mantle, and a vacuum source for reduced pressure measurements.
- Procedure:
 - A small sample of **Nerol-d6** is placed in the distillation flask with a few boiling chips.
 - The apparatus is assembled for distillation. If measuring at reduced pressure, a vacuum pump is connected.
 - The sample is heated gently.
 - The temperature is recorded when the liquid is boiling and the vapor condensate is in equilibrium, observed as a stable temperature reading on the thermometer as the first drops of distillate are collected.
 - The atmospheric or applied pressure is recorded alongside the temperature reading.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of **Nerol-d6**.

- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight and isotopic enrichment of **Nerol-d6**.
 - Methodology: A sample is introduced into the mass spectrometer (e.g., via GC or direct infusion). It is then ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum for **Nerol-d6** would show a molecular ion peak corresponding to its deuterated mass (~160.17 Da).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the molecular structure and confirm the positions of deuterium labeling.
 - Methodology: A sample is dissolved in a deuterated solvent (e.g., $CDCl_3$) and placed in a strong magnetic field. In 1H NMR, the absence of signals at specific chemical shifts

compared to the spectrum of unlabeled Nerol would confirm the locations of deuterium substitution. In ^2H (Deuterium) NMR, signals would appear at the chemical shifts corresponding to the labeled positions.

- Infrared (IR) Spectroscopy:
 - Objective: To identify functional groups present in the molecule.
 - Methodology: A beam of infrared light is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the molecule's bonds. The spectrum of **Nerol-d6** will show characteristic C-D stretching vibrations (typically around $2100\text{-}2250\text{ cm}^{-1}$) and a broad O-H stretch (around $3200\text{-}3600\text{ cm}^{-1}$).

Use as an Internal Standard in Quantitative Analysis (GC/LC-MS)

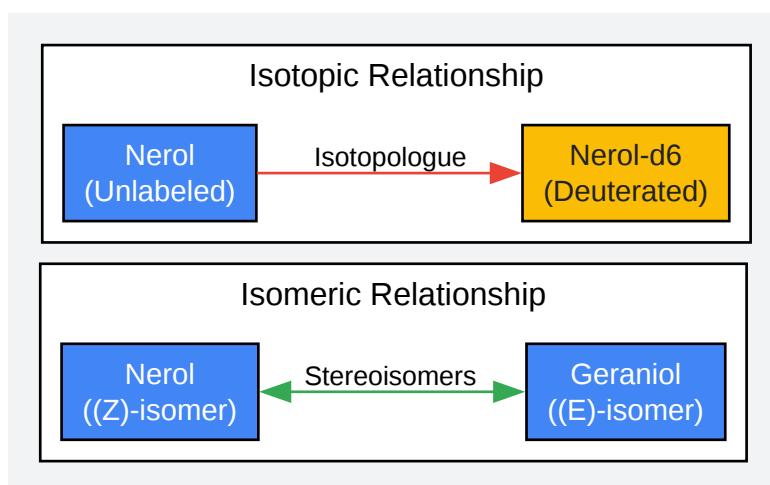
Nerol-d6 is frequently used as an internal standard for the accurate quantification of Nerol in complex matrices.

- Objective: To correct for sample loss during preparation and instrumental variability.
- Methodology:
 - Calibration Curve Preparation: A series of calibration standards are prepared containing known concentrations of unlabeled Nerol, each spiked with a constant, known concentration of **Nerol-d6**.
 - Sample Preparation: The unknown sample is spiked with the same constant concentration of **Nerol-d6**.
 - Analysis: Both calibration standards and the unknown sample are analyzed by GC-MS or LC-MS.
 - Quantification: The ratio of the analyte (Nerol) peak area to the internal standard (**Nerol-d6**) peak area is calculated for each standard and the sample. A calibration curve is generated by plotting this ratio against the concentration of Nerol. The concentration of Nerol in the unknown sample is then determined from this curve.

Diagrams and Visualizations

Isomeric and Isotopic Relationships

Nerol is the cis or (Z)-isomer of the monoterpene alcohol 3,7-dimethylocta-2,6-dien-1-ol. Its trans or (E)-isomer is Geraniol.[2][6] **Nerol-d6** is the isotopically labeled analogue of Nerol.

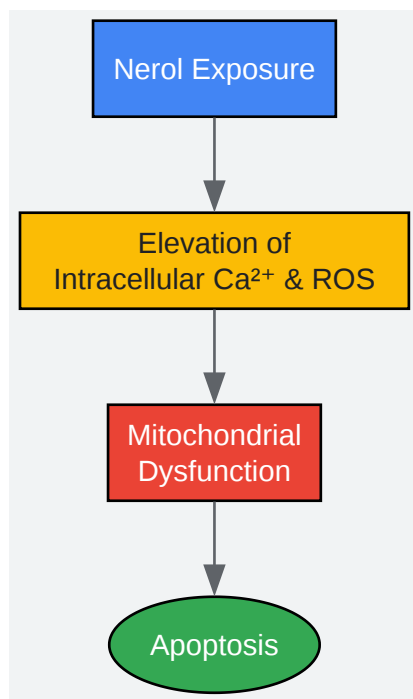


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Caption: Isomeric and isotopic relationship of **Nerol-d6**.

Biochemical Signaling Pathway of Nerol

Nerol has been shown to induce apoptosis in certain fungal cells by triggering mitochondrial dysfunction through the elevation of intracellular calcium (Ca^{2+}) and reactive oxygen species (ROS).[1]

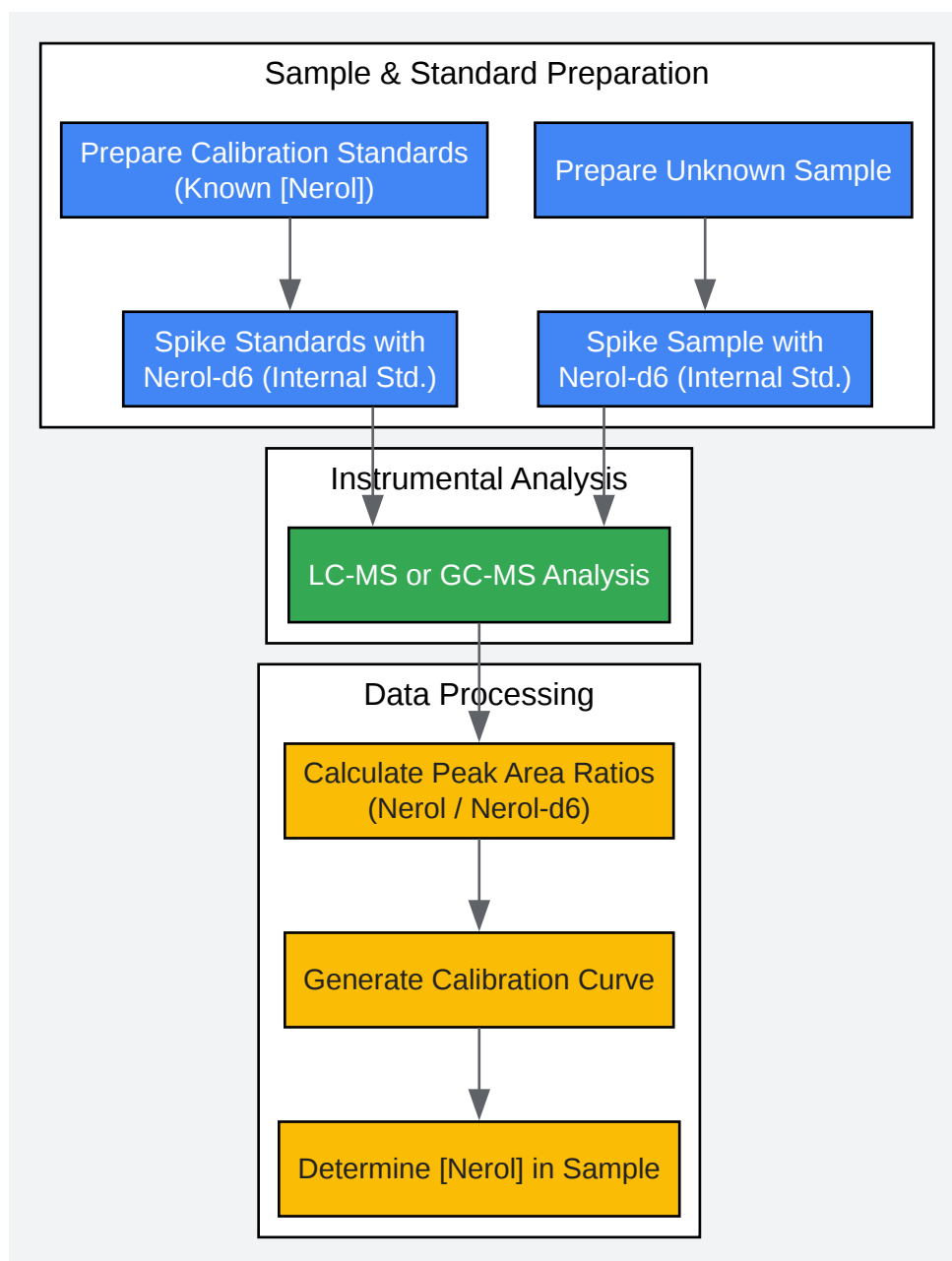


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Caption: Simplified signaling pathway of Nerol-induced apoptosis.

Experimental Workflow: Quantitative Analysis Using Nerol-d6

This diagram illustrates the workflow for using **Nerol-d6** as an internal standard in a typical quantitative analysis experiment.



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Caption: Workflow for quantification using an internal standard.

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